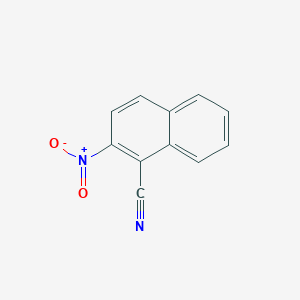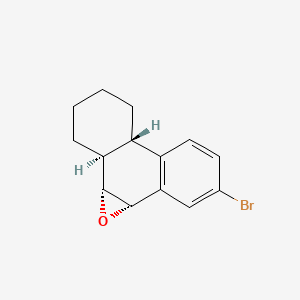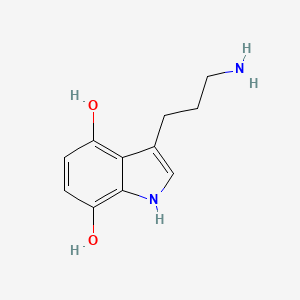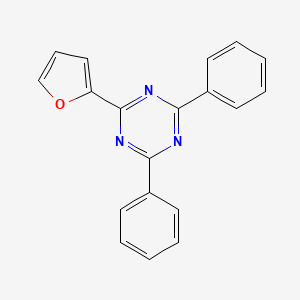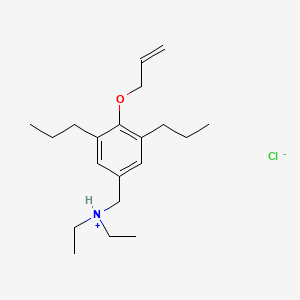
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of an allyloxy group, diethylamine, and dipropylbenzylamine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Allyloxy Group: This can be achieved by reacting an appropriate allyl halide with a phenolic compound under basic conditions.
Introduction of the Diethylamine Group: This step involves the alkylation of a benzylamine derivative with diethylamine, often using a suitable alkylating agent.
Formation of the Dipropylbenzylamine Moiety: This can be accomplished by the alkylation of a benzylamine derivative with propyl halides under basic conditions.
Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzylamine derivatives.
科学的研究の応用
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzamide
- 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine
- 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzyl chloride
Uniqueness
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
7192-57-6 |
|---|---|
分子式 |
C20H34ClNO |
分子量 |
339.9 g/mol |
IUPAC名 |
diethyl-[(4-prop-2-enoxy-3,5-dipropylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-6-11-18-14-17(16-21(9-4)10-5)15-19(12-7-2)20(18)22-13-8-3;/h8,14-15H,3,6-7,9-13,16H2,1-2,4-5H3;1H |
InChIキー |
CSVFPRFOPHSRDV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C[NH+](CC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
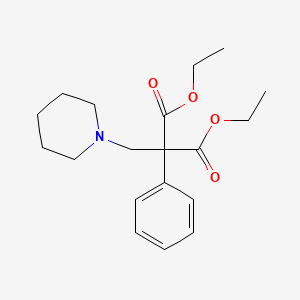

![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
